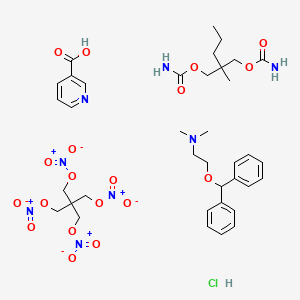![molecular formula C15H10O3 B1209671 2-乙酰基-3H-苯并[f]色烯-3-酮 CAS No. 727-80-0](/img/structure/B1209671.png)
2-乙酰基-3H-苯并[f]色烯-3-酮
描述
2-Acetyl-3H-benzo[f]chromen-3-one is an organic compound with the molecular formula C15H10O3.
科学研究应用
2-Acetyl-3H-benzo[f]chromen-3-one has several scientific research applications:
作用机制
- One of its key interactions is fluorescence quenching , which occurs when 2AHBC interacts with other molecules, leading to a decrease in fluorescence intensity .
- The fluorescence quenching mechanism involves energy relocation, molecular reorganization, collisional quenching, and ground-state complex formation .
- In silico studies have explored its drug-like activity, providing insights into its potential therapeutic applications .
- However, its interaction with proteins and macromolecular assemblies may influence cellular processes and dynamics .
- Absorption : 2AHBC’s absorption depends on its lipophilicity (logP = 2.61) and solubility in organic solvents .
- Cellular effects are not well-characterized, but fluorescence quenching may influence protein conformation and dynamics .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
生化分析
Biochemical Properties
2-acetyl-3H-benzo[f]chromen-3-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves fluorescence quenching, where the compound interacts with nonfluorescent aniline in binary solvent mixtures . This interaction is crucial for understanding the dynamic changes of proteins in complex macromolecular systems. Additionally, 2-acetyl-3H-benzo[f]chromen-3-one has been explored for its antimicrobial properties, indicating its potential to interact with microbial enzymes and proteins .
Cellular Effects
2-acetyl-3H-benzo[f]chromen-3-one has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties make it a valuable tool for studying protein folding and conformational changes at the single-molecule level . Furthermore, its antimicrobial activity suggests that it can disrupt microbial cell growth and function, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of 2-acetyl-3H-benzo[f]chromen-3-one involves its ability to bind to specific biomolecules and modulate their activity. The compound’s fluorescence quenching properties are attributed to various molecular interactions, such as energy relocation, molecular reorganization, and ground-state complex formation . These interactions are essential for understanding the compound’s role in biochemical and biophysical systems. Additionally, 2-acetyl-3H-benzo[f]chromen-3-one has been studied for its potential to inhibit or activate enzymes, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-acetyl-3H-benzo[f]chromen-3-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Its degradation over time can lead to changes in its activity and function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-acetyl-3H-benzo[f]chromen-3-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial activity and modulation of cellular processes . At higher doses, it may exhibit toxic or adverse effects, indicating the importance of determining the optimal dosage for therapeutic applications. Studies have also identified threshold effects, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-acetyl-3H-benzo[f]chromen-3-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, further elucidating the compound’s role in cellular metabolism . Understanding these metabolic pathways is crucial for determining the compound’s potential therapeutic applications and its effects on overall cellular function .
Transport and Distribution
The transport and distribution of 2-acetyl-3H-benzo[f]chromen-3-one within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can influence the compound’s localization within specific cellular compartments, affecting its activity and function .
Subcellular Localization
2-acetyl-3H-benzo[f]chromen-3-one exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization can provide insights into its role in cellular processes and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3H-benzo[f]chromen-3-one typically involves the reaction of 3-acetyl-2H-chromen-2-one with glyoxalic acid in the presence of acetic acid and hydrochloric acid. This reaction yields 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid, which is then cyclized to form the desired product .
Industrial Production Methods:
化学反应分析
Types of Reactions: 2-Acetyl-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .
相似化合物的比较
- 2-Phenyl-benzo[f]chromen-3-one
- 2-Benzoyl-1H-benzo[f]chromen-3(2H)-one
- 2-(Bromoacetyl)-3H-benzo[f]chromen-3-one
- 2-(2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl)-3H-benzo[f]chromen-3-one
Comparison: 2-Acetyl-3H-benzo[f]chromen-3-one is unique due to its specific acetyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct fluorescence properties and antimicrobial activity, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
2-acetylbenzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-9(16)12-8-13-11-5-3-2-4-10(11)6-7-14(13)18-15(12)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMPJVJAALGMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353684 | |
| Record name | 2-acetyl-3H-benzo[f]chromen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-80-0 | |
| Record name | 2-acetyl-3H-benzo[f]chromen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYL-3H-BENZO(F)CHROMEN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


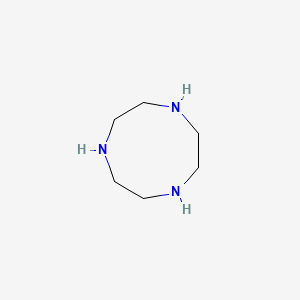
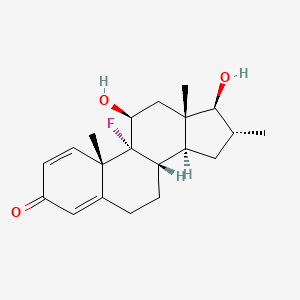

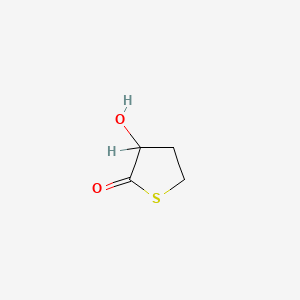
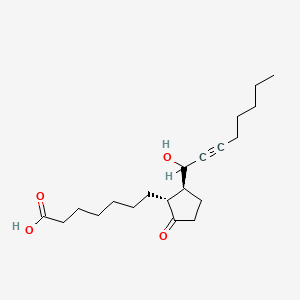


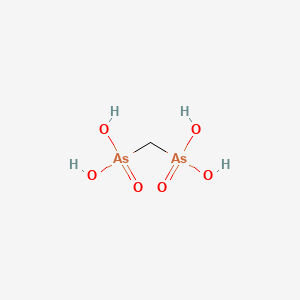
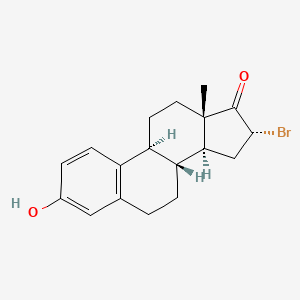

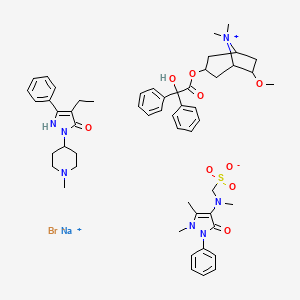
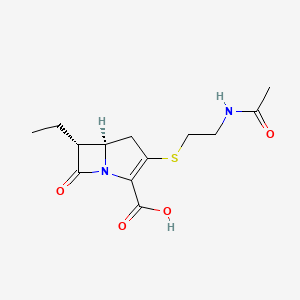
![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)
